Propionic acid, 5-nitro-2-furfuryl ester

Description

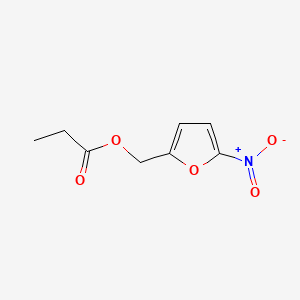

The 5-nitrofuran moiety is a hallmark of bioactive compounds, often associated with antimicrobial properties or metabolic activation leading to covalent binding with biomolecules like nucleic acids . The ester linkage to propionic acid likely modulates solubility and bioavailability, distinguishing it from non-esterified nitrofurans.

Properties

CAS No. |

25294-71-7 |

|---|---|

Molecular Formula |

C8H9NO5 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl propanoate |

InChI |

InChI=1S/C8H9NO5/c1-2-8(10)13-5-6-3-4-7(14-6)9(11)12/h3-4H,2,5H2,1H3 |

InChI Key |

PRGGTHPPVOPHHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 5-nitro-2-furfuryl ester typically involves the esterification of propionic acid with 5-nitro-2-furfuryl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Propionic acid+5-nitro-2-furfuryl alcoholAcid catalystPropionic acid, 5-nitro-2-furfuryl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 5-nitro-2-furfuryl ester undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding propionic acid and 5-nitro-2-furfuryl alcohol.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

Hydrolysis: Propionic acid and 5-nitro-2-furfuryl alcohol.

Reduction: Propionic acid, 5-amino-2-furfuryl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propionic acid, 5-nitro-2-furfuryl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.

Mechanism of Action

The mechanism of action of propionic acid, 5-nitro-2-furfuryl ester is primarily based on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester bond can be hydrolyzed to release propionic acid and 5-nitro-2-furfuryl alcohol, both of which can interact with different molecular targets in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table compares Propionic acid, 5-nitro-2-furfuryl ester with structurally or functionally related esters, emphasizing molecular features, applications, and metabolic pathways:

Notes on Comparison:

- Nitro Group vs. Other Substituents: The 5-nitro group in the target compound contrasts with the formyl group in 2-Propenoic acid, 3-(5-formyl-2-furanyl)-, methyl ester. The nitro group’s strong electron-withdrawing nature enhances electrophilicity, promoting metabolic activation and DNA binding, whereas the formyl group may favor polymerization or conjugation reactions .

- Ester Stability: Allyl and silyl esters exhibit divergent stability. Allyl propionate’s reactivity stems from its unsaturated bond, while silyl esters (e.g., propylsilyl) resist hydrolysis, making them suitable for protective applications .

Research Findings and Implications

- Metabolic Activation: Evidence from [14C]ANFT highlights that 5-nitrofuran derivatives undergo prostaglandin hydroperoxidase-mediated metabolism, generating reactive intermediates that bind to DNA (~1–2% binding efficiency) . This suggests that this compound may share similar carcinogenic risks, warranting caution in pharmaceutical or agricultural use.

- Functional Group Influence: The nitro group’s role in bioactivity is distinct from the trichloroethyl group’s stability in rumen environments. The latter modifies fermentation to favor propionic acid production, whereas nitro-furan derivatives likely prioritize target-organ toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.